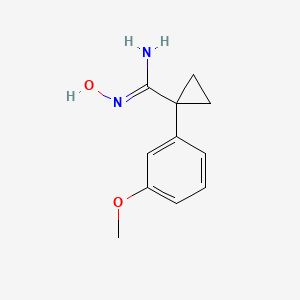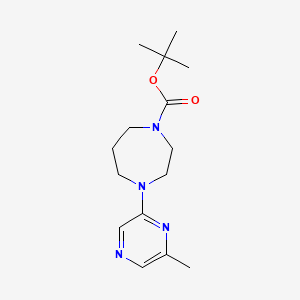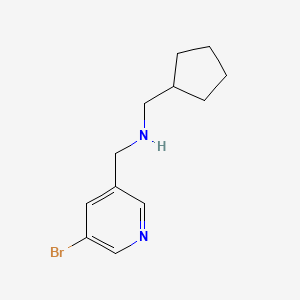
1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine
Übersicht
Beschreibung
“1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine” is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . This compound is related to the 5-Bromopyridine family .
Molecular Structure Analysis
The molecular structure of “1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine” consists of a pyridine ring substituted with a bromine atom at the 5th position and a methanamine group at the 3rd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation :
- A derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, synthesized for antibacterial and antifungal activities, showed acceptable results (B. G. Rao, A. Prasad, P. Rao, 2013).
Signal Transduction Research :
- Novel derivatives designed as "biased agonists" of serotonin 5-HT1A receptors showed high receptor affinity and selectivity, indicating potential as antidepressant drug candidates (J. Sniecikowska et al., 2019).
Antimicrobial and Anticancer Studies :
- Synthesis and characterization of Schiff base rare earth metal complexes with the compound exhibited good results in both antimicrobial and anticancer assays (B. Preethi et al., 2021).
Synthesis of Quinoline Derivatives :
- The creation of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities (K D Thomas et al., 2010).
Efficient Synthesis and Receptor Antagonism :
- An efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent antagonist for various receptors, was developed (Y. Hirokawa et al., 2000).
Synthesis of Novel Compounds :
- Successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound with potential for further chemical research (Ganesh Shimoga et al., 2018).
Biheterocyclic Synthesis :
- Utilization of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one for synthesizing (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, highlighting its potential in complex chemical syntheses (E. C. Aquino et al., 2017).
Asymmetric Synthesis :
- Asymmetric synthesis of 2-(1-aminoalkyl) piperidines using related compounds, indicating its use in creating specific stereochemical configurations (O. Froelich et al., 1996).
Modeling Methane Monooxygenases :
- Diiron(III) complexes with related ligands were studied as functional models for methane monooxygenases, showing the compound's relevance in mimicking biological systems (M. Sankaralingam, M. Palaniandavar, 2014).
Synthesis and Anticonvulsant Screening :
- Synthesis of Schiff bases with 3-aminomethyl pyridine (a similar structure) for anticonvulsant activity, indicating potential neurological applications (S. Pandey, R. Srivastava, 2011).
Catalytic Amination Studies :
- Catalytic efficiencies of palladium(0) and copper(I) complexes in amination with bromopyridines, exploring the compound's role in catalysis (M. Lyakhovich et al., 2019).
Novel Cytotoxic Agents Synthesis :
- One-pot synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, showing significant cytotoxic activity against various cancer cell lines (A. Ramazani et al., 2014).
Anticancer Activity of Complexes :
- Synthesis and characterization of palladium and platinum complexes with Schiff base ligands, including related compounds, for potential anticancer activity (S. Mbugua et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclopentylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-5-11(8-15-9-12)7-14-6-10-3-1-2-4-10/h5,8-10,14H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHOAZRJDLJJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


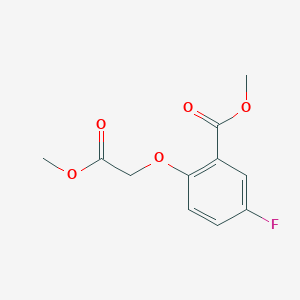
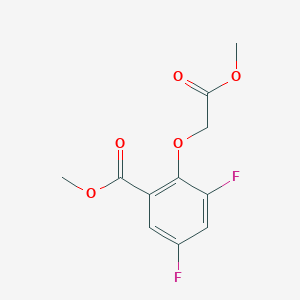
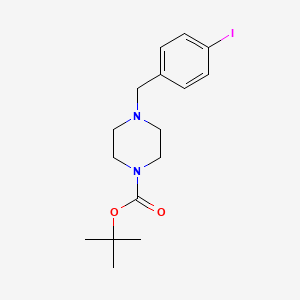
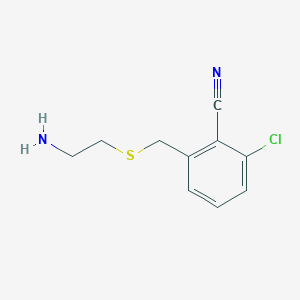
![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)


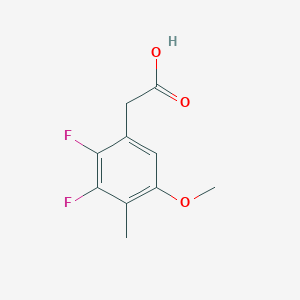
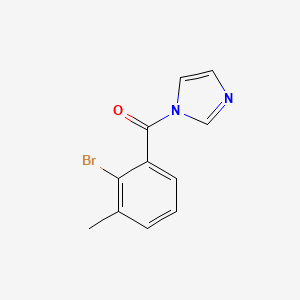
![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
